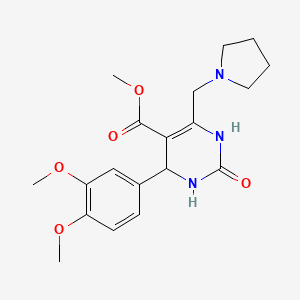![molecular formula C19H28N2O4S B11467424 N-[4-(acetylsulfamoyl)phenyl]-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11467424.png)
N-[4-(acetylsulfamoyl)phenyl]-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidosulfonyl group attached to a phenyl ring, a methyl group, and a propan-2-yl group attached to a cyclohexane ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Acetamidosulfonyl Group: This step involves the reaction of sulfonyl chloride with acetamide in the presence of a base such as triethylamine.
Attachment to the Phenyl Ring: The acetamidosulfonyl group is then attached to the phenyl ring through an electrophilic aromatic substitution reaction.
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Methyl and Propan-2-yl Groups: These groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carboxamide Group: The final step involves the reaction of the cyclohexane derivative with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(METHANESULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE
- N-[4-(BENZENESULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE
Uniqueness
N-[4-(ACETAMIDOSULFONYL)PHENYL]-5-METHYL-2-(PROPAN-2-YL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to the presence of the acetamidosulfonyl group, which imparts distinct chemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H28N2O4S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H28N2O4S/c1-12(2)17-10-5-13(3)11-18(17)19(23)20-15-6-8-16(9-7-15)26(24,25)21-14(4)22/h6-9,12-13,17-18H,5,10-11H2,1-4H3,(H,20,23)(H,21,22) |
InChI Key |
DKKRXSGHPZBHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-[5-(4-Methyl-benzylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11467343.png)
![1-(tert-butyl)-4-(4-fluorophenyl)-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11467350.png)
![Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11467355.png)
![[6-methyl-7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]acetic acid](/img/structure/B11467357.png)
![3-([(3-Chlorophenyl)amino]methyl)-1-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11467363.png)
![Propan-2-yl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11467369.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11467376.png)

![(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B11467382.png)
![4-(4-Phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11467384.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-fluorobenzamide](/img/structure/B11467387.png)
![5-(3-bromophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11467389.png)
![9-(4-chlorophenyl)-8-(2-methoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11467403.png)
![6-butyl-8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11467418.png)
